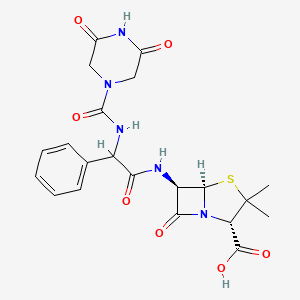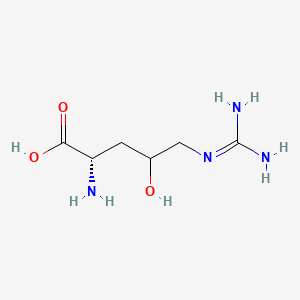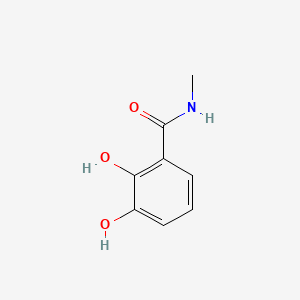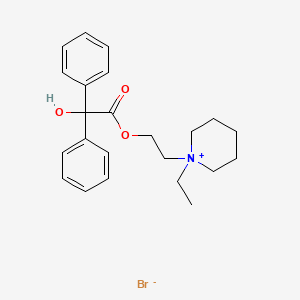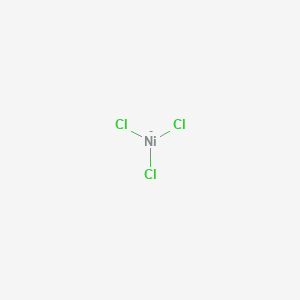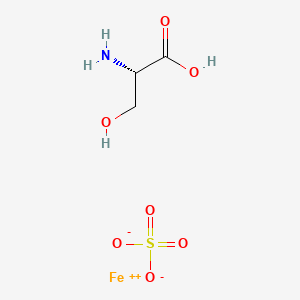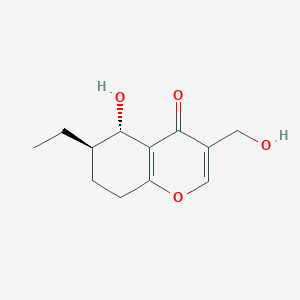
Diplodiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diplosporin is a pyranone.
Diplodiol is a natural product found in Stenocarpella macrospora with data available.
科学的研究の応用
Neurotoxin from Stenocarpella Maydis
- A study described the isolation of a neurotoxin named diplonine from cultures of the fungus Stenocarpella maydis, which induces neurological signs in guinea pigs similar to those observed in cattle and sheep suffering from diplodiosis, a neuromycotoxicosis. This toxin is associated with spongiform degeneration in the brain and could have implications for understanding the pathological mechanisms of fungal toxins in livestock (Snyman et al., 2011).
Drug Delivery Systems
- Another study explored the encapsulation of the drug dipyridamole in polycaprolactone (PCL) using electrospinning to create a drug delivery system (DDS). This research is significant for its potential applications in biomedical engineering, showcasing how drugs can be effectively delivered to target areas, improving therapeutic outcomes (Repanas et al., 2016).
Database of Interacting Proteins (DIP)
- The Database of Interacting Proteins (DIP) stands out as a valuable resource for the scientific community, documenting experimentally determined protein-protein interactions. This database aids in understanding protein functions and their interactions, which is crucial for various fields, including molecular biology and genetics (Xenarios et al., 2000; Xenarios et al., 2002).
Toxic Metabolites of Stenocarpella Maydis
- Research into the cell death induced by toxic metabolites of Stenocarpella maydis, such as diplodiatoxin and dipmatol, contributes to the understanding of the mechanisms of action of these compounds on cellular models. This study could have implications for developing strategies to mitigate the effects of these toxins (Masango et al., 2015).
特性
CAS番号 |
69199-05-9 |
|---|---|
製品名 |
Diplodiol |
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
(5S,6R)-6-ethyl-5-hydroxy-3-(hydroxymethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C12H16O4/c1-2-7-3-4-9-10(11(7)14)12(15)8(5-13)6-16-9/h6-7,11,13-14H,2-5H2,1H3/t7-,11+/m1/s1 |
InChIキー |
BFQQKLXDPGTJKC-HQJQHLMTSA-N |
異性体SMILES |
CC[C@@H]1CCC2=C([C@H]1O)C(=O)C(=CO2)CO |
SMILES |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
正規SMILES |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
その他のCAS番号 |
7143-89-7 |
同義語 |
diplodiol trans-6-ethyl-5-hydroxy-3-hydroxymethyl-5,6,7,8-tetrahydrochromone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



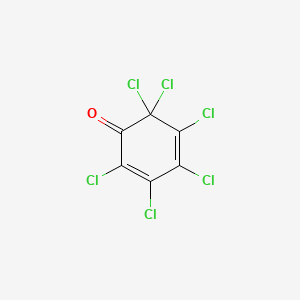
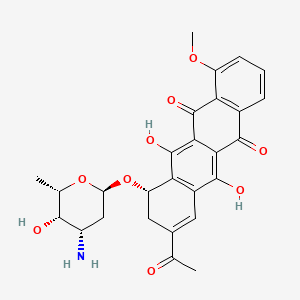
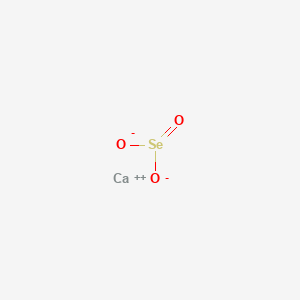
![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
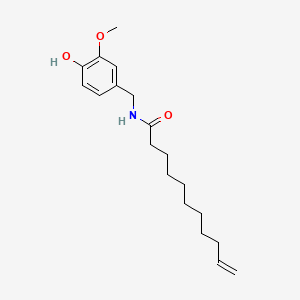
![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)
